![molecular formula C7H11NO6P2 B12532580 Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- CAS No. 652989-80-5](/img/structure/B12532580.png)
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, is a chemical compound with the molecular formula C7H10NO6P2 It is a member of the phosphonic acid family, which are characterized by the presence of a phosphonic acid group (–PO3H2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids .
Scientific Research Applications
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, can be compared with other similar compounds, such as:
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-: This compound has a similar structure but with the phosphonic acid group attached to the 4-position of the pyridine ring instead of the 2-position.
1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid: This compound contains two phosphonic acid groups and is used in different applications.
The uniqueness of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, lies in its specific structural configuration, which influences its reactivity and interactions with other molecules.
Properties
CAS No. |
652989-80-5 |
|---|---|
Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
MOGYYGYIIWDQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
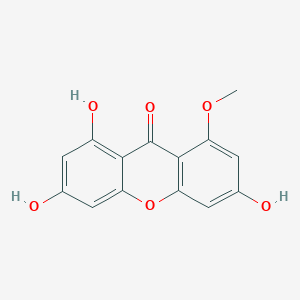
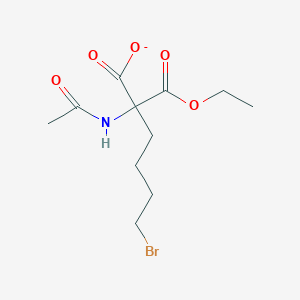
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


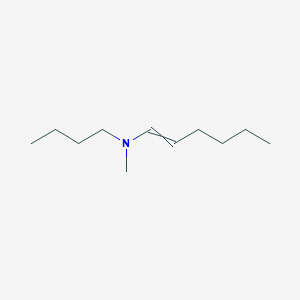
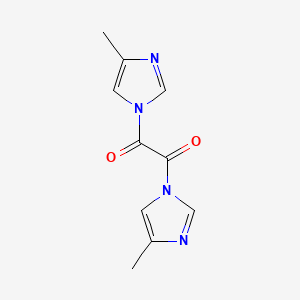
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
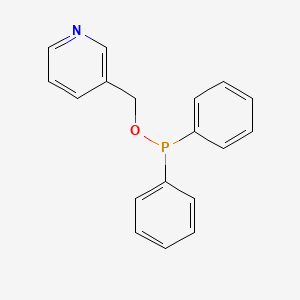
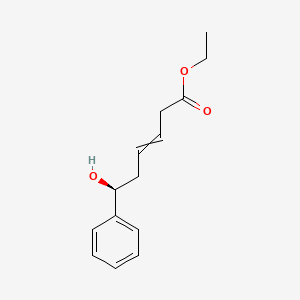
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)

